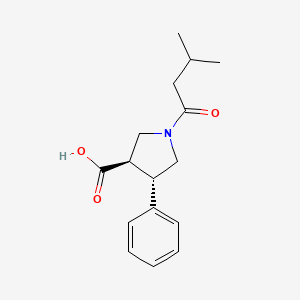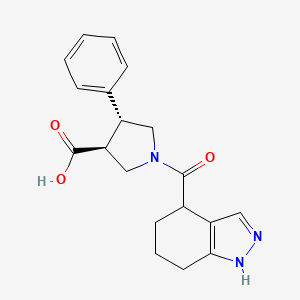
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid is commonly known as MPAC. It is a chiral pyrrolidine derivative that has been synthesized and studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research.
Mechanism of Action
The mechanism of action of MPAC is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are involved in the inflammatory response, and their inhibition by MPAC may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
MPAC has been found to possess various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation. MPAC has also been found to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, MPAC has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using MPAC in lab experiments is its chiral nature. This allows for the study of enantioselective reactions and the synthesis of chiral molecules. However, one limitation of using MPAC is its low solubility in water, which may make it difficult to use in certain experimental setups.
Future Directions
There are several future directions for the study of MPAC. One area of research could be the development of more efficient synthesis methods for MPAC and its derivatives. Additionally, further studies could be conducted to elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases. Finally, the study of MPAC as a chiral building block could lead to the synthesis of new biologically active molecules with potential therapeutic applications.
Conclusion:
In conclusion, (3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid, or MPAC, is a chiral pyrrolidine derivative that has been studied for its potential applications in the field of medicinal chemistry. MPAC has been found to possess various biochemical and physiological effects, making it an interesting molecule for scientific research. Further studies could elucidate the mechanism of action of MPAC and its potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of MPAC involves the reaction of (R)-3-methylbutanoyl chloride with (S)-4-phenylpyrrolidine-3-carboxylic acid in the presence of a base such as triethylamine. The resulting product is then purified through column chromatography to obtain the final MPAC product.
Scientific Research Applications
MPAC has been studied for its potential applications in the field of medicinal chemistry. It has been found to possess various biological activities such as anti-inflammatory, analgesic, and anticonvulsant properties. MPAC has also been studied for its potential use as a chiral building block in the synthesis of other biologically active molecules.
Properties
IUPAC Name |
(3R,4S)-1-(3-methylbutanoyl)-4-phenylpyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c1-11(2)8-15(18)17-9-13(14(10-17)16(19)20)12-6-4-3-5-7-12/h3-7,11,13-14H,8-10H2,1-2H3,(H,19,20)/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSIMZRUPCPOWPB-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-acetamidophenyl)-2-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]acetamide](/img/structure/B7338507.png)
![(3S)-N-[(3-methoxy-4-methylphenyl)methyl]-3-phenoxypyrrolidine-1-carboxamide](/img/structure/B7338524.png)
![N-(2-methoxy-5-methylphenyl)-2-[(3S)-3-phenoxypyrrolidin-1-yl]acetamide](/img/structure/B7338525.png)
![(3S)-N-cyclopropyl-2-[(1-propan-2-ylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B7338533.png)
![5-chloro-2-[[(3S)-3-phenoxypyrrolidin-1-yl]methyl]pyridine](/img/structure/B7338535.png)
![(2S)-2-[1-[1-(2,2-difluoroethyl)pyrazol-4-yl]sulfonylpiperidin-4-yl]oxolane-3-carboxylic acid](/img/structure/B7338538.png)
![2-[4-[[(3aS,7aS)-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl]sulfonyl]phenoxy]acetic acid](/img/structure/B7338551.png)
![3-[[[(1S,2S)-2-phenylcyclopropyl]methylcarbamoylamino]methyl]benzoic acid](/img/structure/B7338562.png)
![2-[(2R,3R)-2-(3-fluorophenyl)-3-methylmorpholin-4-yl]-N-methyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B7338566.png)
![2-[[(2S,4S)-1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-4-fluoropyrrolidin-2-yl]methylamino]pyridine-3-carboxylic acid](/img/structure/B7338569.png)
![(3R,5S)-3-hydroxy-5-methyl-N-[1-(1-phenylethyl)pyrazol-4-yl]piperidine-1-carboxamide](/img/structure/B7338579.png)

![2-[(3S,4S)-3-(dimethylsulfamoyl)-4-(trifluoromethyl)pyrrolidin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7338606.png)
![4-ethyl-3-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]sulfonylbenzoic acid](/img/structure/B7338610.png)
